molecular formula C19H17N3O B2940436 N-[(6-cyclopropylpyrimidin-4-yl)methyl]naphthalene-1-carboxamide CAS No. 2210138-67-1

N-[(6-cyclopropylpyrimidin-4-yl)methyl]naphthalene-1-carboxamide

Cat. No.: B2940436
CAS No.: 2210138-67-1
M. Wt: 303.365
InChI Key: GIJHUWKJCJWZNS-UHFFFAOYSA-N
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Description

N-[(6-cyclopropylpyrimidin-4-yl)methyl]naphthalene-1-carboxamide is a naphthalene-based carboxamide derivative characterized by a pyrimidine ring substituted with a cyclopropyl group at the 6-position. This compound belongs to a broader class of naphthalene carboxamides, which are recognized for their diverse biological activities, including antimicrobial, antimycobacterial, and herbicidal properties . The naphthalene scaffold and amide functional group are critical to its interaction with biological targets, such as photosystem II (PS II) in plants or enzymes in microbial pathogens.

Properties

IUPAC Name

N-[(6-cyclopropylpyrimidin-4-yl)methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O/c23-19(17-7-3-5-13-4-1-2-6-16(13)17)20-11-15-10-18(14-8-9-14)22-12-21-15/h1-7,10,12,14H,8-9,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIJHUWKJCJWZNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=NC(=C2)CNC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-cyclopropylpyrimidin-4-yl)methyl]naphthalene-1-carboxamide typically involves the coupling of a naphthalene derivative with a cyclopropylpyrimidine derivative. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied in the formation of carbon–carbon bonds . This reaction involves the use of palladium as a catalyst and boron reagents under mild and functional group tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(6-cyclopropylpyrimidin-4-yl)methyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of N-[(6-cyclopropylpyrimidin-4-yl)methyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathwaysFurther research is needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

Data Tables

Table 2: Physicochemical Properties
Compound Name logP (Predicted) Molecular Weight (g/mol) Hydrogen Bond Acceptors
N-[4-(Trifluoromethyl)phenyl]naphthalene-1-carboxamide 3.8 349.3 3
This compound 3.2 347.4 5

Research Findings

  • Structure-Activity Relationships (SAR): Lipophilicity: Higher logP values correlate with enhanced antimycobacterial activity but may increase cytotoxicity . Electron-Withdrawing Groups: Substituents like -CF₃ and -NO₂ improve target binding but reduce selectivity . Heterocyclic Substituents: Pyrimidine and pyridine rings enhance interaction with enzymatic pockets through π-π stacking and hydrogen bonding .
  • Hypotheses for Target Compound :

    • The cyclopropyl group may confer metabolic stability by resisting oxidative degradation compared to alkyl chains.
    • The pyrimidine-methyl linker could optimize spatial orientation for binding to both microbial and photosynthetic targets.

Biological Activity

N-[(6-cyclopropylpyrimidin-4-yl)methyl]naphthalene-1-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological properties, including anticancer, antimicrobial, and other pharmacological activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C25_{25}H22_{22}N2_2O4_4

IUPAC Name: N-cyclopropyl-6-[(6,7-dimethoxyquinolin-4-yl)oxy]naphthalene-1-carboxamide

Molecular Weight: 414.45 g/mol

This compound belongs to the class of naphthalenecarboxamides, which are known for their diverse biological activities. Its unique structure allows for interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of naphthalene derivatives, including this compound. The compound has demonstrated significant cytotoxic activity against various cancer cell lines.

Case Study: Cytotoxicity in MDA-MB-231 Cells

A study evaluated the effects of similar naphthalene derivatives on breast cancer cells (MDA-MB-231). The results indicated that compounds with structural similarities to this compound could induce apoptosis and arrest the cell cycle at the S phase.

CompoundIC50 (µM)Effect on Cell CycleInduction of Apoptosis
6a1.0G1 to S phase shiftYes
8c1.5G1 to S phase shiftYes

These findings suggest that this compound may possess similar mechanisms of action, warranting further investigation into its anticancer properties .

Antimicrobial Activity

The compound's antimicrobial activity has also been assessed, particularly against non-tuberculous mycobacteria (NTM). In vitro tests demonstrated that naphthalene derivatives could inhibit the growth of Mycobacterium avium subsp. paratuberculosis, showing potency greater than conventional antibiotics such as rifampicin.

Table: Antimicrobial Efficacy Comparison

CompoundMIC (µg/mL)Comparison with Rifampicin
N-cyclopropyl-naphthalene derivative252-fold higher activity
Rifampicin50Baseline

The structure-activity relationship indicates that modifications in the naphthalene ring enhance antimicrobial efficacy .

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. Studies suggest that these compounds may inhibit key enzymes involved in cell proliferation and survival pathways, leading to apoptosis in cancer cells and inhibition of bacterial growth.

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